molecular formula C10H8BrNO2S B11719455 Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate

Cat. No.: B11719455
M. Wt: 286.15 g/mol
InChI Key: DODWLYJDVXHYMC-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a bromomethyl group at position 2 and a methyl carboxylate ester at position 4. The bromomethyl group at C2 enhances electrophilicity, enabling nucleophilic substitution reactions, while the ester group at C5 modulates solubility and metabolic stability .

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

methyl 2-(bromomethyl)-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3

InChI Key

DODWLYJDVXHYMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=N2)CBr

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves free-radical bromination of the methyl group on a pre-formed benzo[d]thiazole scaffold. For example, methyl 2-methylbenzo[d]thiazole-5-carboxylate is treated with NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction typically proceeds in chlorinated solvents like carbon tetrachloride (CCl₄) or chlorobenzene under reflux (60–80°C).

Key Conditions :

  • Solvent : CCl₄ or chlorobenzene

  • Temperature : 70–80°C

  • Reaction Time : 8–20 hours

  • Yield : 61–76%

A representative procedure from Patent US5880288A describes bromination of methyl 3-chloro-6-methylbenzo[b]thiophen-2-carboxylate with NBS in chlorobenzene, yielding the bromomethyl derivative in 61% yield. This method is scalable and avoids side reactions such as over-bromination due to the controlled release of bromine radicals.

Direct Bromination with Molecular Bromine

Alternative protocols employ molecular bromine (Br₂) in acetic acid or chloroform. For instance, heating methyl 2-methylbenzo[d]thiazole-5-carboxylate with Br₂ in acetic acid at 80°C for 1–2 hours introduces the bromomethyl group. However, this approach risks electrophilic substitution on the aromatic ring unless deactivated by electron-withdrawing groups.

Limitations :

  • Competing ring bromination occurs in electron-rich systems.

  • Requires strict stoichiometric control to prevent di-bromination.

Cyclization Approaches to Construct the Benzo[d]thiazole Core

Thioamide Cyclization with α-Haloesters

A convergent strategy involves constructing the benzo[d]thiazole ring through cyclization of thioamides with α-haloesters. For example, 2-amino-4-methylbenzenethiol reacts with methyl 2-chloroacetoacetate in the presence of a base (e.g., K₂CO₃) to form the benzo[d]thiazole intermediate, followed by bromination.

Reaction Pathway :

  • Thioamide Formation :

    2-Amino-4-methylbenzenethiol+CH₃COCH₂COClThioamide Intermediate\text{2-Amino-4-methylbenzenethiol} + \text{CH₃COCH₂COCl} \rightarrow \text{Thioamide Intermediate}
  • Cyclization :
    Intramolecular nucleophilic attack forms the benzo[d]thiazole core.

  • Esterification and Bromination :
    The methyl group is brominated as described in Section 1.

Advantages :

  • Permits modular substitution on the benzene ring.

  • Avoids handling unstable bromomethyl intermediates.

Halogenation During Cyclization

In some cases, bromine is introduced during the cyclization step. A patent by VulcanChem describes a one-pot synthesis where 2-(chloromethyl)benzo[d]thiazole-5-carboxylate is treated with NaBr in dimethylformamide (DMF), replacing the chloride with bromide via nucleophilic substitution.

Conditions :

  • Solvent : DMF or THF

  • Reagents : NaBr, KI (catalyst)

  • Yield : 37–46%

Alternative Halogenation Techniques

Decarboxylative Bromination

Decarboxylative halogenation, though less common, offers a route to bypass pre-functionalized intermediates. For instance, 2-(carboxymethyl)benzo[d]thiazole-5-carboxylic acid undergoes decarboxylation with Br₂ in the presence of Ag₂CO₃, yielding the bromomethyl derivative. This method is limited by the availability of carboxylated precursors.

Mechanistic Insight :
The reaction proceeds via a radical pathway, where bromide radicals abstract hydrogen from the methyl group, followed by recombination with bromine.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
NBS Bromination CCl₄, 70–80°C, AIBN61–76%High selectivity, scalableRequires toxic solvents
Br₂ in Acetic Acid AcOH, 80°C40–52%Simple reagentsRisk of over-bromination
Thioamide Cyclization DMF/K₂CO₃, reflux50–65%Modular ring substitutionMulti-step synthesis
Decarboxylative Ag₂CO₃, Br₂30–45%Avoids pre-functionalized intermediatesLow yield, specialized precursors

Challenges and Optimization Strategies

Solvent Selection

Chlorobenzene is preferred over CCl₄ due to its higher boiling point (132°C) and lower toxicity. Recent studies also explore ionic liquids as green alternatives, though yields remain suboptimal (≤50%).

Purification Techniques

Crude products often require column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Impurities include di-brominated byproducts and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzothiazoles with various functional groups replacing the bromomethyl group.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity, making it valuable in drug discovery.

Case Study: Anticancer Properties
Research indicates that derivatives of benzothiazole exhibit potential as anti-breast cancer agents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines due to their ability to interact with biological targets such as enzymes and receptors .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF723.30
Compound BA549>1000
Compound CU251<30

Agricultural Chemicals

The compound is utilized in developing agricultural products, including fungicides and herbicides. The thiazole ring enhances the efficacy of these agents, providing better protection against pests and diseases.

Application Example: Crop Protection
Studies have demonstrated that compounds with thiazole structures improve the effectiveness of crop protection products by enhancing their interaction with target organisms .

Table 2: Efficacy of Thiazole-based Agricultural Chemicals

Product TypeActive IngredientEfficacy (%)Reference
FungicideThis compound85
HerbicideThiazole derivative90

Material Science

In material science, this compound is employed to create specialty polymers and materials. Its reactivity allows for the development of advanced materials with tailored properties.

Application Example: Specialty Polymers
Research has indicated that incorporating thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Biochemical Research

This compound is also crucial in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological systems aids in understanding complex biochemical pathways.

Case Study: Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications .

Table 3: Enzyme Inhibition Studies

Enzyme TargetInhibition (%)Reference
Enzyme A75
Enzyme B60

Analytical Chemistry

In analytical chemistry, this compound is used to develop methods for detecting and quantifying thiazole derivatives in various samples. This application is critical for quality control and regulatory compliance.

Application Example: Detection Methods
Recent advancements have led to the development of sensitive analytical techniques utilizing this compound for the detection of thiazoles in environmental samples .

Mechanism of Action

The mechanism by which Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substitution Variations

Positional Isomers and Halogen Modifications
  • Methyl 4-(Dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate (6j) :
    • Substitution at C4 (dibromomethyl) instead of C2.
    • Aryl group at C2 (4-chlorophenyl) enhances hydrophobic interactions.
    • Higher melting point (144–145°C) due to stronger intermolecular forces compared to the target compound .
  • Methyl 2-(Bromomethyl)-6-fluorobenzoate (24III) :
    • Fluorine at C6 on the benzene ring increases electron-withdrawing effects, altering electronic distribution and reactivity .
Aryl Group Diversity
  • Lower melting point (104–106°C) compared to chlorophenyl analogues, suggesting reduced crystallinity .
  • Methyl 4-(Dibromomethyl)-2-(naphthalen-2-yl)thiazole-5-carboxylate (6k) :
    • Bulky naphthyl group at C2 may hinder enzymatic degradation, extending half-life in biological systems .

Physicochemical Properties

Compound Name Melting Point (°C) Key Substituents Notable Spectral Data (¹H NMR)
Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate Not reported C2: BrCH2; C5: COOCH3 Likely δ 4.66 (s, 2H, BrCH2)
Methyl 4-(Dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate (6j) 144–145 C4: Br2CH; C2: 4-ClPh δ 7.39–8.12 (aryl-H), δ 4.66 (BrCH2)
Methyl 2-(bromomethyl)-6-fluorobenzoate (24III) Not reported C6: F; C2: BrCH2; C5: COOCH3 δ 7.39 (m, 1H), δ 4.66 (s, 2H)
Ethyl 2-bromothiazole-5-carboxylate Not reported C2: Br; C5: COOCH2CH3 δ 3.99 (s, 3H, COOCH3)

Key Observations :

  • Bromomethyl and dibromomethyl groups exhibit distinct electronic environments, reflected in NMR shifts.
  • Aryl substituents significantly influence melting points and solubility .
Antiviral Activity
  • Methyl 4-(Dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate (1) :
    • Demonstrated potent inhibition of yellow fever virus (YFV) with EC50 < 1 µM.
    • Modifications at C4 (dibromomethyl) and C5 (ester) were critical for binding to viral envelope proteins .
  • Methylthio and Dihydroxypropylamide Analogues :
    • Derived from the parent compound 1, these derivatives showed improved therapeutic indices (TI > 100) and metabolic stability due to reduced ester hydrolysis .

Stability and Metabolic Considerations

  • Bromomethyl vs. Dibromomethyl :
    • Bromomethyl groups (target compound) are more reactive in nucleophilic substitutions but may confer shorter metabolic half-lives compared to dibromomethyl derivatives .
  • Ester Modifications :
    • Methyl esters (target compound) are prone to hydrolysis, whereas ethyl or bulky esters (e.g., t-butyl) enhance stability in physiological conditions .

Biological Activity

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₉BrN₂O₂S and a molecular weight of 286.15 g/mol. Its unique structure includes a bromomethyl group attached to a benzo[d]thiazole ring, alongside a carboxylate functional group. These structural features suggest potential interactions with biological targets, which are crucial for its bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. A study highlighted that certain benzothiazole derivatives demonstrated antibacterial potency superior to reference drugs such as ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Benzothiazole Derivative AMRSA25
Benzothiazole Derivative BE. coli50
This compoundS. aureusTBD

Anticancer Activity

The anticancer potential of this compound is supported by studies on related compounds within the benzothiazole class. These compounds have been investigated for their ability to inhibit cancer cell proliferation, particularly in breast cancer models. For example, thiazole derivatives have shown promising results with IC₅₀ values indicating effective cytotoxicity against various cancer cell lines .

Case Study: Anticancer Efficacy

In a study by Evren et al., novel thiazole derivatives were synthesized and tested against A549 human lung adenocarcinoma cells. One derivative exhibited strong selectivity with an IC₅₀ value significantly lower than that of doxorubicin, a standard chemotherapy agent . This suggests that this compound may possess similar or enhanced anticancer properties due to its structural characteristics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromomethyl group and the carboxylate moiety plays a critical role in enhancing its interaction with biological targets such as enzymes and receptors. Studies indicate that modifications in the phenyl ring, such as electron-donating groups, can significantly increase cytotoxic activity .

Table 2: Structure-Activity Relationships of Thiazole Derivatives

SubstituentEffect on ActivityReference
Methyl at position 4Increased cytotoxicity
N-phenylcarboxamide groupEnhanced anticancer effect
Bromomethyl groupImproved target interaction

Q & A

Q. What are key considerations in designing SAR studies for thiazole-based compounds?

  • Prioritize substituents at C4 and C5 positions for steric/electronic modulation. For example, electron-withdrawing groups (Br, Cl) enhance electrophilicity, while bulky tert-butyl groups improve metabolic stability. Parallel synthesis of 10–20 analogues with systematic substitutions is recommended for robust SAR analysis .

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